Silibinin

Pharmacokinetics Bioavailability Drug Metabolism

Silibinin is the purified diastereomer mixture Silybin A/B, not the crude silymarin extract. Substitution with silymarin introduces inconsistent pharmacology: silybin content varies 3.11–5.78 mg/g across sources, isosilybin B shows divergent anticancer potency, and 2,3-dehydrosilybin alters antioxidant profiles. Silymarin stabilizes hepatocellular membranes, while silibinin alone exacerbates lysis—select this compound only for antioxidant or transcriptional hepatoprotection studies. With a 20-fold AUC difference between silybin diastereomers, batch-to-batch diastereomer consistency is essential for pharmacokinetic data reproducibility. At 30 µM, silibinin reduces etoposide IC50 8.5-fold and doxorubicin 17.9-fold, making it a gold-standard chemosensitizer for P-glycoprotein research. Choose purified silibinin for mechanism-specific results.

Molecular Formula C25H22O10
Molecular Weight 482.4 g/mol
CAS No. 22888-70-6
Cat. No. B1684548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilibinin
CAS22888-70-6
Synonyms2,3 Dehydrosilybin
2,3-dehydrosilybin
Alepa forte
Alepa-forte
Ardeyhepan
Cefasilymarin
durasilymarin
Hepa loges
Hepa Merz Sil
hepa-loges
Hepa-Merz Sil
HepaBesch
Hepar Pasc
Hepar-Pasc
Heparsyx
Heplant
Lagosa
legalon forte
silibin
silibinin
Silibinin A
Silibinin B
silybin
silybin A
silybin B
silybinin
Molecular FormulaC25H22O10
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
InChIInChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1
InChIKeySEBFKMXJBCUCAI-HKTJVKLFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Silibinin (CAS 22888-70-6): Principal Bioactive Flavonolignan from Milk Thistle for Research and Therapeutic Formulation


Silibinin (also known as silybin, CAS 22888-70-6) is a flavonolignan that constitutes the primary bioactive component of silymarin, the standardized extract derived from the seeds of milk thistle (Silybum marianum) [1]. Commercially available silibinin is typically a mixture of two diastereomers, silybin A and silybin B, in approximately equimolar ratio [2]. The compound exhibits a broad spectrum of pharmacological activities including antioxidant, hepatoprotective, anti-inflammatory, and anticancer effects, and has been investigated in numerous clinical and preclinical studies for applications ranging from liver disease management to cancer chemoprevention [3].

Why Silibinin Cannot Be Substituted with Generic Silymarin or Other Flavonolignans in Research and Formulation


Silibinin is frequently conflated with silymarin—the crude extract containing multiple flavonolignans including silychristin, silydianin, and isosilybins. However, substitution of purified silibinin with silymarin or other individual flavonolignans introduces substantial pharmacological variability that can compromise experimental reproducibility and therapeutic outcomes. The differential composition of silymarin across varieties shows significant variation in silybin A (3.11–4.61 mg/g DW) and silybin B (4.37–5.78 mg/g DW) content [1], meaning that silymarin from different sources delivers inconsistent and unpredictable silibinin dosing. Furthermore, the individual flavonolignans exhibit distinct and sometimes opposing biological activities: isosilybin B demonstrates superior anticancer potency compared to silibinin in prostate cancer models [2], while 2,3-dehydrosilybin—an oxidation product—exhibits more potent antioxidant activity than the parent compound [3]. Critically, silymarin and purified silibinin exert differential effects on hepatocellular plasma membrane stability, with silymarin demonstrating consistently stabilizing effects while silibinin alone exacerbates lysis under certain conditions [4]. Therefore, procurement of purified, well-characterized silibinin—not crude silymarin or alternative flavonolignans—is essential for obtaining reproducible, mechanism-specific data and for ensuring batch-to-batch consistency in formulation development.

Quantitative Differentiation Evidence for Silibinin Relative to Comparators


Silybin B vs. Silybin A: 20-Fold Higher Oral Bioavailability in Rat Plasma

In a comparative pharmacokinetic study in rats following intragastric administration of 200 mg/kg pure diastereoisomers, total silybin B demonstrated substantially superior systemic exposure compared to silybin A. The metabolic profiles of the two diastereoisomers were completely different, with silybin B exhibiting markedly enhanced absorption [1].

Pharmacokinetics Bioavailability Drug Metabolism Flavonolignan Diastereomers

Silybin B Demonstrates More Efficient Glucuronidation with Distinct Regioselectivity vs. Silybin A

Incubation of silybin diastereoisomers with bovine liver microsomes revealed significant stereoselectivity in the glucuronidation process. Silybin B was glucuronidated at a more efficient rate than silybin A and exhibited markedly different regioselectivity in conjugation site preference [1].

Drug Metabolism Glucuronidation Stereoselectivity Phase II Metabolism

Isosilybin B Superior to Silibinin for Anticancer Activity in Human Prostate Cancer PC3 Cells

In a direct comparative study of seven pure flavonolignan compounds isolated from silymarin, including silybin A, silybin B, isosilybin A, isosilybin B, silydianin, and silychristin, isosilybin B was identified as the most effective isomer for inhibiting cell growth and inducing cell cycle arrest in advanced human prostate cancer PC3 cells [1].

Cancer Research Prostate Cancer Cytotoxicity Flavonolignan Comparative Efficacy

Silymarin vs. Purified Silibinin: Opposing Effects on Hepatocellular Plasma Membrane Stability

A comparative analysis of silymarin (SIL) and purified silibinin (SB) on hepatocellular plasma membrane stability revealed differential and opposing effects. At a concentration of 500 µM (expressed as SB equivalent), SIL protected significantly against membrane disruption, whereas SB exacerbated disruption or exerted only minimal stabilization [1].

Hepatoprotection Membrane Stability Formulation Development Hepatocellular Lysis

Silibinin Nanoparticles Achieve 15.6-Fold Higher AUC and 6.9-Fold Higher Cmax vs. Unprocessed Silibinin

Conversion of silibinin to nanoparticles (SB-APSP) using an antisolvent precipitation method dramatically enhanced oral bioavailability in rabbits compared to unprocessed silibinin, with corresponding improvements in hepatoprotective efficacy in CCl₄-induced liver injury [1].

Nanomedicine Bioavailability Enhancement Formulation Science Pharmacokinetics

Silibinin Reverses Multidrug Resistance: Etoposide IC50 Reduced 8.5-Fold in Small-Cell Lung Carcinoma

In multidrug-resistant small-cell lung carcinoma (SCLC) VPA17 cells, pre-incubation with 30 µM silibinin for 5 days dramatically sensitized cells to standard chemotherapeutic agents, with combination index analysis confirming strong synergy [1].

Cancer Chemotherapy Multidrug Resistance Chemosensitization Drug Synergy

Optimal Research and Industrial Application Scenarios for Silibinin Based on Quantitative Evidence


Pharmacokinetic Studies Requiring Defined Diastereomer Composition

Given the 20-fold difference in AUC₀→₆h and 13.8-fold difference in Cmax between silybin B and silybin A [1], as well as the distinct regioselectivity in glucuronidation between the diastereomers [2], any pharmacokinetic or drug metabolism study using silibinin must specify and control for diastereomer composition. This is particularly critical for: (1) bioavailability studies where diastereomer ratio directly impacts plasma exposure measurements; (2) drug-drug interaction studies where differential glucuronidation may alter interaction liability; and (3) formulation development where batch-to-batch consistency in diastereomer ratio is essential for reproducible pharmacokinetic performance.

Hepatoprotection Mechanism Studies Distinguishing Membrane-Stabilizing from Antioxidant Effects

The finding that silymarin protects hepatocellular membranes while purified silibinin exacerbates lysis under identical conditions [3] establishes a critical application scenario: researchers investigating hepatoprotective mechanisms must carefully select between silibinin and silymarin based on the specific pathway of interest. Purified silibinin is appropriate for studying antioxidant-mediated protection, direct radical scavenging, and transcriptional regulation of antioxidant genes [4]. Silymarin (or silibinin formulations containing complementary flavonolignans) is required when membrane-stabilizing effects are the hypothesized protective mechanism. Procurement documentation should explicitly state which hepatoprotective mechanism is under investigation to ensure appropriate compound selection.

Chemoresistance Reversal and Combination Chemotherapy Models

Silibinin's demonstrated ability to reduce etoposide IC50 by 8.5-fold and doxorubicin IC50 by 17.9-fold in multidrug-resistant cancer cells, with strong synergy confirmed by CI values of 0.46 and 0.24 respectively [5], positions it as a compelling chemosensitizer for oncology research. Unlike cytotoxic agents that require high concentrations and may exhibit non-specific toxicity, silibinin's chemosensitizing effect occurs at relatively low concentrations (30 µM) over extended exposure periods, enabling: (1) studies of P-glycoprotein-mediated multidrug resistance reversal; (2) combination therapy models evaluating synergistic mechanisms; and (3) preclinical evaluation of adjuvant strategies to overcome chemotherapy failure.

Comparative Flavonolignan Activity Profiling in Cancer Research

For research programs investigating structure-activity relationships among milk thistle flavonolignans, the direct comparative data showing isosilybin B as the most effective antiproliferative agent in prostate cancer PC3 cells, with silibinin (silybin A/B mixture) showing strong but intermediate activity, while silydianin and silychristin exhibit only marginal effects [6], establishes a clear hierarchy for experimental design. Procurement of purified silibinin (as distinct from other flavonolignans) is essential for: (1) establishing baseline activity for the principal silymarin component; (2) serving as a reference standard for comparative potency assays; and (3) elucidating the specific contribution of the silybin scaffold to observed anticancer effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silibinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.